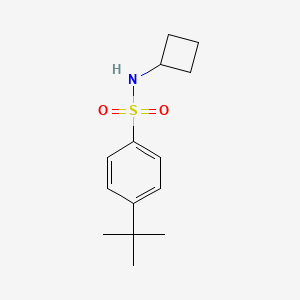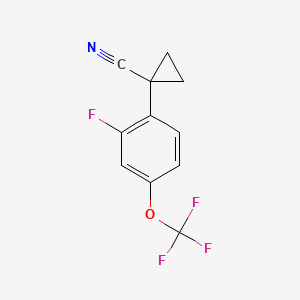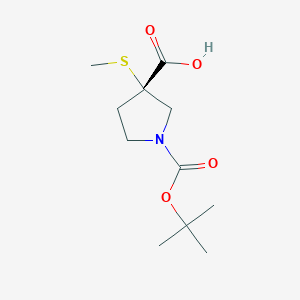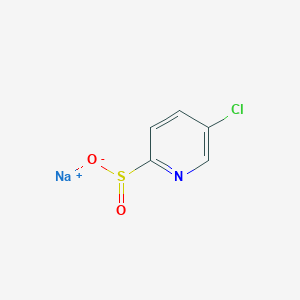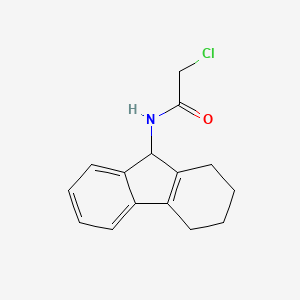
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide involves several steps. One common method includes the reaction of 2,3,4,9-tetrahydro-1H-fluoren-9-amine with chloroacetyl chloride under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although it is not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide can be compared to other similar compounds, such as:
- 2-chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetamide
- 2-chloro-N-(2,3,4,9-tetrahydro-1H-indol-9-yl)acetamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Propriétés
Formule moléculaire |
C15H16ClNO |
|---|---|
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
2-chloro-N-(2,3,4,9-tetrahydro-1H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H16ClNO/c16-9-14(18)17-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7,15H,2,4,6,8-9H2,(H,17,18) |
Clé InChI |
XAJFXWWHCHTBKK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(C3=CC=CC=C23)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


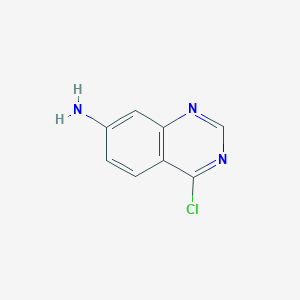
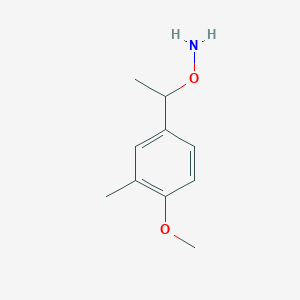
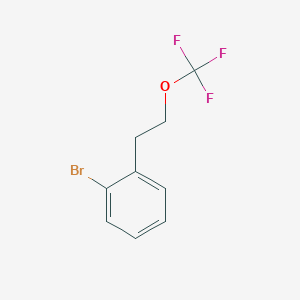
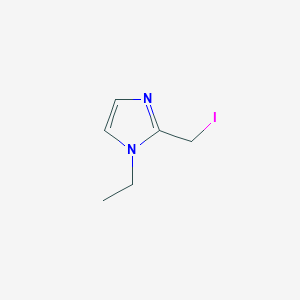
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
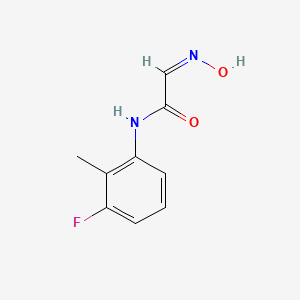
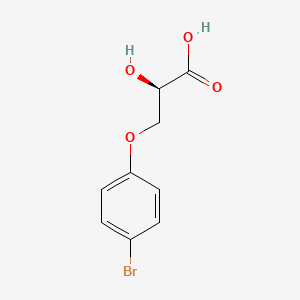

![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
